Lanreotide acetate is a synthetic cyclic octapeptide analog of somatostatin. [, ] It acts as a potent agonist of somatostatin receptors, particularly subtype 2 (SSTR2) and to a lesser extent SSTR5. [, ] Lanreotide acetate is widely employed in scientific research to investigate the roles of somatostatin receptors and their signaling pathways in various physiological and pathological processes.
Lanreotide acetate is a synthetic cyclic octapeptide analog of the natural hormone somatostatin. It is primarily used in the treatment of acromegaly and neuroendocrine tumors due to its ability to inhibit growth hormone and other hormones. The compound is characterized by its unique structure and mechanism of action, which allows it to effectively modulate hormonal activity in the body.
Lanreotide acetate is classified as a peptide drug. It is derived from a series of amino acids that are synthesized to mimic the biological activity of somatostatin. The compound is commercially available under the brand name Somatuline, and it has been extensively studied for its pharmacological properties.
The synthesis of lanreotide acetate can be achieved through various methods, including solid-phase synthesis and liquid-phase synthesis.
The synthesis process requires careful control of conditions such as temperature and pH to ensure high purity and yield. The use of specific protecting groups allows for selective reactions at different stages without compromising the integrity of the peptide bonds.
Lanreotide acetate has a complex molecular structure characterized by its cyclic nature and specific amino acid sequence.
The structural representation includes:
Lanreotide acetate undergoes several key chemical reactions during its synthesis:
Lanreotide acetate exerts its effects primarily through binding to somatostatin receptors, which are present on various cell types throughout the body.
Relevant analyses have shown that lanreotide acetate maintains its integrity over time when stored properly, making it suitable for long-term therapeutic use .
Lanreotide acetate has significant applications in clinical settings:
Lanreotide acetate is a synthetic octapeptide analog of somatostatin with the primary sequence: H-D-2-Nal-Cys-Tyr-D-Trp-Lys-Val-Cys-Thr-NH₂ (disulfide bond: Cys²–Cys⁷) [4] [10]. Key structural features include:
Table 1: Amino Acid Composition of Lanreotide Acetate
Position | Amino Acid | Configuration | Role |
---|---|---|---|
1 | 2-Naphthylalanine | D-form | Aromatic stacking |
2 | Cysteine | L-form | Disulfide bond formation |
3 | Tyrosine | L-form | H-bonding/polar interactions |
4 | Tryptophan | D-form | Aromatic stacking |
5 | Lysine | L-form | Charge carrier |
6 | Valine | L-form | Hydrophobic core |
7 | Cysteine | L-form | Disulfide bond formation |
8 | Threoninamide | L-form | Polar terminus |
X-ray crystallography and NMR studies confirm that the β-hairpin fold positions aromatic side chains (D-2-Nal¹, Tyr³, D-Trp⁴) on one branch, facilitating π–π stacking during self-assembly [2] [8]. The acetate counterions (typically 4–5 molecules per peptide) neutralize the protonated N-terminus and Lys⁵ side chain, influencing crystallization behavior [1] [9].
Lanreotide acetate (C₅₄H₆₉N₁₁O₁₀S₂·xC₂H₄O₂; MW free base: 1096.34 g/mol) is a white to off-white powder with the following key properties [3] [9]:
Table 2: Stability Profile Under Stress Conditions
Stress Condition | Degradation Pathway | Mitigation Strategy |
---|---|---|
Oxidative (H₂O₂) | Methionine oxidation, disulfide cleavage | Nitrogen blanket, antioxidants |
Acidic (0.1M HCl) | Asp-Pro cleavage, deamidation | pH buffering (4–6) |
Basic (0.1M NaOH) | Deamidation, disulfide scrambling | Avoid alkaline conditions |
Photolytic (UV) | Trp/Tyr oxidation | Opaque packaging |
Stability studies reveal that lyophilized lanreotide acetate retains >95% purity for 24 months at –20°C when protected from light and humidity [7] [9]. In aqueous solutions, aggregation via nanotube formation occurs above 20 mM concentrations, which paradoxically stabilizes the peptide against enzymatic degradation [4] [8].
Industrial-scale production employs solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu protection strategies [1] [7]:
Step 1: Linear Chain Assembly
Step 2: Cleavage and Cyclization
Step 3: Acetate Salt Formation
The purified lanreotide free base is treated with acetic acid (1.1 eq) in tert-butyl methyl ether, precipitating the acetate salt. Critical process parameters include:
Process optimizations have reduced synthesis time to 72 hours with overall yields of 65–70% at multi-kilogram scales [1] [7].
Above critical concentrations (∼20 mM), lanreotide acetate spontaneously forms monodisperse nanotubes (24 nm outer diameter) through a hierarchical assembly process [2] [8]:
Hierarchical Assembly Mechanism:
Table 3: Key Determinants of Nanotube Assembly
Molecular Determinant | Role in Assembly | Consequence of Mutation |
---|---|---|
Aromatic triad (D-2-Nal¹/Tyr³/D-Trp⁴) | π–π stacking at dimer interface | Loss of nanotube formation; amorphous aggregates |
Disulfide bridge (Cys²–Cys⁷) | Stabilizes β-hairpin conformation | Unfolded peptides form amyloid fibers |
Lys⁵ side chain | Salt bridges in outer nanotube wall | Altered curvature (e.g., Lan-dap5 variant: 32 nm diameter) |
D-amino acids | Enforce β-turn geometry | Disrupted filament packing |
Cryo-EM at 2.5-Å resolution reveals that the nanotube wall contains eight unique peptide conformations per asymmetric unit, organized as two tetramers [8]. This complexity arises from subtle backbone torsional adjustments to accommodate curvature, contrasting with earlier fiber diffraction models. Polymorphism is observed under varying conditions (e.g., Lan-dap5 derivative forms either nanotubes or microcrystals), underscoring the sensitivity of assembly to steric constraints [8]. The nanotubes disassemble upon dilution, enabling sustained drug release—a mechanism leveraged in the Somatuline® Autogel formulation [4] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: